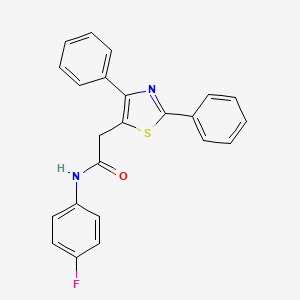

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide

Description

This compound features a 2,4-diphenyl-substituted 1,3-thiazole core linked to an N-(4-fluorophenyl)acetamide moiety. The 1,3-thiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory agents . The 4-fluorophenyl group enhances metabolic stability and influences electronic properties through fluorine’s electronegativity .

Properties

IUPAC Name |

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2OS/c24-18-11-13-19(14-12-18)25-21(27)15-20-22(16-7-3-1-4-8-16)26-23(28-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USORUBDYRRZCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-fluoroaniline to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

The compound 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide has garnered attention in scientific research for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's applications, supported by data tables and relevant case studies.

Anticancer Activity

The compound has shown promising results in anticancer research. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells.

Mechanism of Action :

- Activation of caspases leading to programmed cell death.

- Modulation of Bcl-2 family proteins which are crucial in regulating apoptosis.

Case Study :

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values ranged from 5 to 15 µM.

- Colon Cancer (HCT116) : Comparable potency to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Evaluation Method :

- Minimum Inhibitory Concentration (MIC) tests against Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism.

Target Enzymes :

- Dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells.

This inhibition could potentially disrupt the proliferation of cancer cells, providing a dual mechanism of action—both as an anticancer agent and as an enzyme inhibitor.

Summary of Findings

The compound This compound demonstrates significant potential in multiple areas:

- Anticancer Properties : Effective against various cancer cell lines with a mechanism involving apoptosis induction.

- Antimicrobial Effects : Active against key bacterial strains, indicating potential for development as an antibiotic.

- Enzyme Inhibition : Targeting DHFR may enhance its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The 2- and 4-positions of the thiazole ring are critical for modulating activity. Key analogs include:

- Reported yield: 76–81% .

- N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) : A methyl group increases electron density, possibly improving solubility. Yield: 80% .

- N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e): Methoxy enhances resonance effects, which may influence redox properties. Yield: Not explicitly stated .

Comparison: The target compound’s 2,4-diphenyl substitution likely enhances π-π stacking interactions compared to monosubstituted analogs, improving target affinity .

Acetamide Modifications

- Yield: 90% .

- N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I): Exhibits tautomerism (1:1 ratio of keto-enol forms), which may complicate reactivity.

Comparison: The 4-fluorophenyl group in the target compound offers a balance of electronegativity and metabolic resistance compared to ethoxy or non-fluorinated aryl groups .

Crystallographic and Physicochemical Properties

- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: Crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, and β = 101.823°. Hydrogen bonding patterns influence packing efficiency .

- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide : Features a fused imidazothiazole-pyridine system, demonstrating how extended conjugation impacts bioavailability .

Comparison : While crystallographic data for the target compound is unavailable, its planar thiazole and acetamide groups likely favor dense packing similar to ’s compound .

Biological Activity

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer and antimicrobial properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure

The compound can be described by the following chemical structure:

- Molecular Formula : CHFNOS

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazole moiety has been associated with significant cytotoxic effects against various cancer cell lines.

Case Studies :

- Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar thiazole structures exhibited IC values ranging from 1.61 µg/mL to 10 µM against different cancer cell lines such as A-431 and Jurkat cells. The presence of electron-donating groups on phenyl rings was found to enhance activity .

- Mechanism of Action : The compound's interaction with Bcl-2 proteins was investigated using molecular dynamics simulations, revealing that hydrophobic interactions play a crucial role in its cytotoxicity .

| Compound | Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | A-431 | <10 | Bcl-2 inhibition |

| Thiazole Derivative A | Jurkat | 1.61 | Apoptosis induction |

| Thiazole Derivative B | U251 | 10–30 | Growth inhibition |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored. Studies indicate that compounds similar to this compound exhibit significant activity against various bacterial strains.

Research Findings :

- Antibacterial Screening : Compounds derived from thiazole frameworks showed comparable efficacy to standard antibiotics like norfloxacin against gram-positive bacteria .

- Structure Activity Relationship (SAR) : The presence of halogen substituents (e.g., fluorine) on the phenyl rings was found to enhance antibacterial activity due to increased lipophilicity and interaction with bacterial membranes .

Structure-Activity Relationship (SAR)

The SAR analysis for thiazole derivatives emphasizes the importance of specific substituents in enhancing biological activity:

- Electron-Drawing vs. Electron-Donating Groups : Electron-donating groups on the phenyl rings significantly improve cytotoxicity.

- Positioning of Substituents : The position of substituents (ortho, meta, para) affects the overall potency and selectivity towards cancer and microbial cells.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide?

- Methodology : Synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones, followed by coupling with 4-fluoroaniline. Optimal conditions include:

- Solvents : Dichloromethane or ethanol for solubility and reactivity .

- Catalysts : Acidic/basic catalysts (e.g., H₂SO₄ or NaHCO₃) to accelerate thiazole ring formation .

- Temperature control : 60–80°C to balance reaction rate and byproduct suppression .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole C5 linkage to acetamide) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) .

- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- In vitro assays :

- Anticancer : IC₅₀ values ≤10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

- SAR Insights :

- Fluorine substitution : Enhances metabolic stability and target binding (e.g., kinase inhibition) due to electronegativity and hydrophobic effects .

- Thiazole vs. thiadiazole cores : Thiazole derivatives show superior antiproliferative activity compared to thiadiazole analogs (2–3 fold lower IC₅₀) .

- Data Table :

| Substituent | Target (IC₅₀, µM) | LogP |

|---|---|---|

| 4-Fluorophenyl | EGFR: 0.8 ± 0.1 | 3.2 |

| 4-Chlorophenyl | EGFR: 1.5 ± 0.3 | 3.5 |

Q. What crystallographic insights exist for this compound’s interaction with biological targets?

- X-ray diffraction :

- Crystal packing reveals intramolecular S···O interactions (2.68 Å) stabilizing the thiazole-acetamide conformation .

- Hydrogen bonds (N–H···O, C–H···O) form 3D networks, critical for protein-ligand docking studies .

- Docking simulations :

- The fluorophenyl group occupies hydrophobic pockets in EGFR’s active site, while the thiazole nitrogen coordinates with Mg²⁺ ions .

Q. How can reaction scalability be optimized without compromising yield?

- Process chemistry :

- Flow reactors : Enable continuous synthesis with precise temperature/pH control (yield: 85% vs. 70% in batch) .

- Catalyst recycling : Immobilized Pd/C reduces costs in Suzuki-Miyaura coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.